molecular formula C7H6BrFO2S B12504559 3-Bromo-4-methylbenzene-1-sulfonyl fluoride

3-Bromo-4-methylbenzene-1-sulfonyl fluoride

Cat. No.: B12504559
M. Wt: 253.09 g/mol
InChI Key: JYADGRHNQICZKZ-UHFFFAOYSA-N
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Description

3-Bromo-4-methylbenzene-1-sulfonyl fluoride (CAS: 1934861-95-6) is a versatile chemical building block with significant applications in modern organic synthesis and drug discovery. Its molecular formula is C 7 H 6 BrFO 2 S and it has a molecular weight of 253.09 g/mol [ citation:1 ]. The compound is characterized by a sulfonyl fluoride group adjacent to a bromine substituent on a toluene ring, enabling diverse chemical transformations. This compound is highly valuable in Sulfur Fluoride Exchange (SuFEx) click chemistry, where it serves as a robust electrophilic hub for constructing linkages with a wide range of nucleophiles [ citation:4 ]. The sulfonyl fluoride group allows for the synthesis of sulfonamides, sulfonate esters, and other functionalized derivatives, which are crucial scaffolds in medicinal chemistry and chemical biology [ citation:4 ]. Furthermore, the aromatic bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions , such as Suzuki and Stille couplings, enabling the formation of biaryl systems and more complex molecular architectures [ citation:4 ]. Researchers can procure this reagent from various global suppliers. It is available in quantities ranging from 100mg to 1g, with prices varying by supplier and location [ citation:2 ][ citation:7 ]. Please note that stock levels are dynamic, and some suppliers may list the item as temporarily out of stock [ citation:1 ]. Safety Information: This compound is labeled with the signal word "Danger" and carries the hazard statement H314, indicating it causes severe skin burns and eye damage [ citation:1 ]. It must be handled with appropriate personal protective equipment and within a properly controlled environment. Intended Use: This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications [ citation:4 ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrFO2S

Molecular Weight

253.09 g/mol

IUPAC Name

3-bromo-4-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H6BrFO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3

InChI Key

JYADGRHNQICZKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)F)Br

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Material : A bromo-methyl-substituted benzene trisulfonyl fluoride.
  • Reagents : Potassium fluoride (KF) as the catalyst.
  • Conditions : Heating at 170–250°C under inert atmosphere.
  • Mechanism : Fluoride ions displace sulfonyl groups, with reaction extent controlled by KF stoichiometry.
Parameter Details Source
Catalyst KF (1–3 equivalents per sulfonyl group)
Temperature 170–250°C
Yield (Single Fluoride) ~70–80% (theoretical)

Key Insight : This method is limited by the availability of polysulfonyl precursors and requires precise temperature control to avoid side reactions.

Palladium-Catalyzed Sulfonylation from Aryl Bromides

A one-pot, two-step process converts aryl bromides to sulfonyl fluorides using palladium catalysis.

Procedure:

  • Sulfination : 3-Bromo-4-methylbromobenzene reacts with SO₂ (from DABSO) via PdCl₂(AmPhos)₂ catalysis.
  • Fluorination : Sulfinate intermediate treated with NFSI (N-fluorobenzenesulfonimide).
Parameter Details Source
Catalyst PdCl₂(AmPhos)₂ (5 mol%)
Solvent Anhydrous iPrOH
Fluorinating Agent NFSI (1.5 equivalents)
Yield 75–90%

Advantages : High functional group tolerance; applicable to complex substrates.

Sandmeyer Reaction and Subsequent Fluorination

Classic sulfonyl chloride synthesis followed by fluoride exchange.

Procedure:

  • Sulfinic Acid Formation : Diazotization of 3-bromo-4-methylaniline, followed by reaction with NaHSO₃.
  • Chlorination : Oxidation to sulfonyl chloride using Cl₂ or SO₂Cl₂.
  • Fluorination : KHF₂ or AgF-mediated chloride-to-fluoride exchange.
Step Conditions Yield Source
Diazotization NaNO₂, HCl, 0–5°C 85%
Sulfonyl Chloride SO₂Cl₂, DMF, 50°C 78%
Fluorination KHF₂, MeCN, reflux 65%

Limitation : Multi-step process with moderate overall yield (~50%).

Comparative Analysis of Methods

Method Yield Scalability Cost Efficiency
Fluorodesulfonylation 70–80% Moderate Low
Pd-Catalyzed 75–90% High Moderate
Sandmeyer-Fluorination ~50% Low High
Direct Diazotization 60–70% Moderate Moderate

Recommendation : The palladium-catalyzed route offers the best balance of yield and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

  • Electrophilic Aromatic Substitution

      Reagents: Various electrophiles such as nitronium ion (NO2+), sulfonyl chloride (SO2Cl), etc.

      Conditions: Typically carried out in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

      Products: Substituted benzene derivatives with the electrophile replacing a hydrogen atom on the benzene ring.

  • Nucleophilic Aromatic Substitution

      Reagents: Nucleophiles such as hydroxide ion (OH-), amines, etc.

      Conditions: Often requires elevated temperatures and polar aprotic solvents like dimethyl sulfoxide (DMSO).

      Products: Substituted benzene derivatives with the nucleophile replacing the bromine atom.

Scientific Research Applications

3-Bromo-4-methylbenzene-1-sulfonyl fluoride has several applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis for the preparation of more complex molecules.
    • Employed in the development of new synthetic methodologies and reaction mechanisms.
  • Biology

    • Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
    • Utilized in the design of inhibitors for specific enzymes involved in various biological pathways.
  • Medicine

    • Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
    • Studied for its possible therapeutic effects and mechanisms of action in treating certain diseases.
  • Industry

    • Applied in the production of specialty chemicals and materials.
    • Used in the development of new polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-methylbenzene-1-sulfonyl fluoride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and protein interactions. The bromine atom and methyl group on the benzene ring also influence the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Structural and Molecular Properties

The compound is compared below with its closest analog, 3-bromo-4-methylbenzene-1-sulfonyl chloride (CAS: N/A; molecular formula: C₇H₆BrClO₂S ), and other sulfonyl halides.

Property 3-Bromo-4-methylbenzene-1-sulfonyl Fluoride 3-Bromo-4-methylbenzene-1-sulfonyl Chloride
Molecular Formula C₇H₆BrFO₂S C₇H₆BrClO₂S
Molecular Weight (g/mol) 253.09 269.54 (calculated)
Halogen in -SO₂X Fluorine Chlorine
CAS Number 1934861-95-6 Not reported
Predicted Collision Cross Section (CCS) N/A Available for [M+H]⁺, [M+Na]⁺, etc.

Key Observations :

  • The chloride analog has a higher molecular weight (~16.45 g/mol difference) due to chlorine’s larger atomic mass compared to fluorine.
  • Reactivity : Sulfonyl chlorides are generally more reactive than fluorides, often serving as intermediates in sulfonamide synthesis. Fluorides, however, exhibit greater hydrolytic stability, making them suitable for applications requiring prolonged shelf life .

Computational and Experimental Data Gaps

  • Boiling Points : Experimental data for both compounds are unavailable, limiting direct comparisons of physical properties .
  • Theoretical Predictions : Density-functional theory (DFT) methods, such as those incorporating exact-exchange terms , could predict thermochemical properties (e.g., bond dissociation energies) to guide synthetic applications.

Biological Activity

3-Bromo-4-methylbenzene-1-sulfonyl fluoride is an organic compound characterized by its unique structure, which includes a bromine atom, a methyl group, and a sulfonyl fluoride functional group attached to a benzene ring. Its molecular formula is C7H6BrFOSC_7H_6BrFOS with a molecular weight of approximately 221.09 g/mol. This compound is notable for its reactive sulfonyl fluoride group, which plays a significant role in various biological and chemical applications.

The biological activity of sulfonyl fluorides often involves covalent modification of proteins, particularly through the formation of stable adducts with nucleophilic residues such as cysteine and histidine. This mechanism can lead to the modulation of protein function, potentially resulting in therapeutic effects .

Case Studies and Research Findings

  • Cereblon Binding : A study highlighted the development of sulfonyl fluoride probes that covalently engage cereblon, an E3 ubiquitin ligase component. These probes demonstrated varying binding potencies, indicating that structural modifications can significantly influence biological activity .
  • Antimicrobial Activity : Similar compounds have been shown to possess antimicrobial properties. For instance, certain sulfonyl fluorides have been tested against various bacterial strains, demonstrating effective inhibition .
  • Synthetic Applications : The synthesis of this compound can be achieved through multiple methods, often involving the transformation of sulfonic acids or their derivatives into the corresponding sulfonyl fluorides. This synthetic versatility allows for the exploration of various biological applications .

Comparative Analysis

To better understand the uniqueness of this compound compared to structurally similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaKey Features
This compound C7H6BrFOSContains both bromine and methyl groups
4-Bromo-3-methylbenzene-1-sulfonyl fluoride C7H6BrFOSSimilar structure but different substitution pattern
4-Methylbenzenesulfonyl fluoride C7H9FO2SLacks bromine; used in diverse synthetic applications
3-Bromobenzenesulfonyl fluoride C6H5BrFOSNo methyl group; simpler structure

The differences in substitution patterns and functional groups among these compounds influence their reactivity and potential applications in biological systems.

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